
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(16:0/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(16:0/22:1) or DAG(16:0/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:1(13Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:1(13Z)) pathway. DG(16:0/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/22:1(13Z)/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
NMR Analysis in Encapsulated Marine Oil Supplements
High-resolution NMR techniques have been used to analyze fatty acids in marine cod liver oil supplements, including the analysis of monoacylglycerols and diacylglycerol adducts like 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol. These analyses help in assessing the quality of fish oil supplements and distinguishing natural sources from chemically modified ones (Siddiqui et al., 2003).
Crystal Structure of Triacylglycerols
Research on the crystal structures of various triacylglycerols, including those similar in structure to this compound, has been conducted. This involves high-resolution X-ray powder diffraction to analyze the structural properties of these compounds (Helmholdt, Peschar, & Schenk, 2002).
Anti-Tumor Properties
Glycoglycerolipid analogues, structurally similar to this compound, have been studied for their anti-tumor-promoting effects in mouse skin carcinogenesis tests. These studies reveal the potential therapeutic applications of such compounds in cancer prevention (Colombo et al., 2000).
Oxidative Stability in Triacylglycerols
The oxidative stability of triacylglycerols containing docosahexaenoic acid, related to this compound, has been investigated. This research is significant for understanding the stability and shelf-life of food products and supplements containing these compounds (Wijesundera et al., 2008).
Application in Polyether Thermosets
Research on using glycerol, a component of this compound, in the synthesis of fully recyclable aliphatic polyether thermosets has been conducted. This application is significant in developing environmentally friendly materials (Gallastegui et al., 2021).
Glycerol Fermentation in Mixed Cultures
Glycerol fermentation using mixed cultures to produce bulk chemicals like polyhydroxyalkanoates, ethanol, and formate is an important area of research. This process utilizes glycerol, a component of this compound, as a carbon source, highlighting its potential in biotechnological applications (Temudo et al., 2008).
Eigenschaften
Molekularformel |
C41H78O5 |
|---|---|
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h17-18,39,42H,3-16,19-38H2,1-2H3/b18-17-/t39-/m0/s1 |
InChI-Schlüssel |
AQKZYWKDVXMSNP-VAINBGCVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



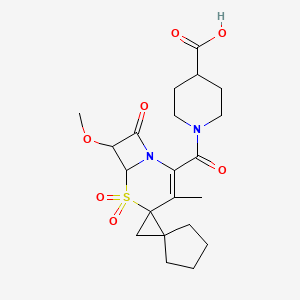
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
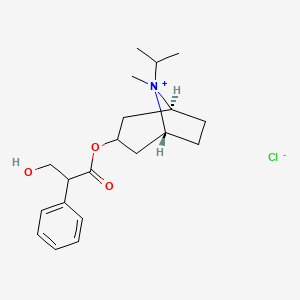
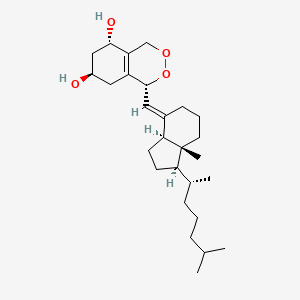
![(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium](/img/structure/B1242553.png)
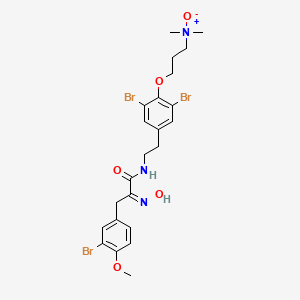
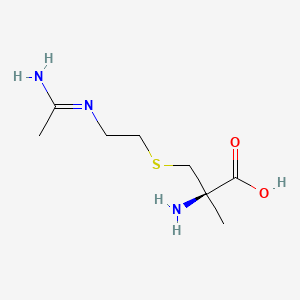

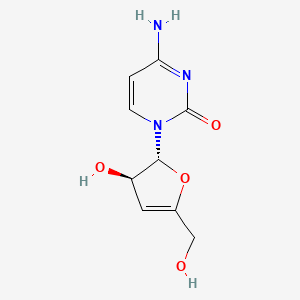
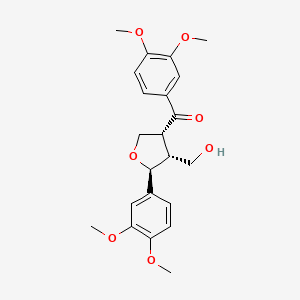
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
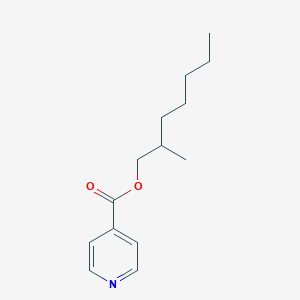

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)